molecular formula C16H15N3O5S B2371548 Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate CAS No. 332050-90-5

Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate

Cat. No. B2371548
CAS RN: 332050-90-5
M. Wt: 361.37
InChI Key: OWZPJQRAKBMHDO-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-6-(ethylsulfanyl)-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C16H15N3O5S . It is a derivative of pyridine, a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of this molecule . The SMILES string for this compound is: CCSC1=C(C#N)C(C(C(=O)N1)C(=O)OC)c2ccccc2N+=O .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 361.3724 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • The compound is involved in reactions leading to various pyridine derivatives, with their molecular structures confirmed by X-ray diffraction, indicating its utility in synthetic organic chemistry and structural analysis (O'callaghan et al., 1999).

2. Electrochemical Behavior in Protic Medium

  • It shows unique electrochemical behaviors, such as undergoing a 4-electron reduction leading to different cyclic compounds depending on the medium, highlighting its potential in electrochemical studies and applications (David et al., 1995).

3. Antihypertensive Activity

  • Derivatives of this compound have been found to possess potent activities in biological evaluations for hypotension and increasing coronary blood flow, suggesting its relevance in pharmacological research related to cardiovascular diseases (Satoh et al., 1991).

4. Synthesis of Novel Derivatives

  • The compound serves as a precursor in synthesizing various novel derivatives expected to exhibit antihypertensive activity, underscoring its significance in the development of new pharmacological agents (Kumar & Mashelker, 2006).

5. Dye Complexation and Application in Textiles

  • It has been used in synthesizing disperse dyes, which were complexed with metals like copper, cobalt, and zinc, and applied to fabrics, indicating its potential use in the textile industry (Abolude et al., 2021).

properties

IUPAC Name

methyl 5-cyano-6-ethylsulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-3-25-15-10(8-17)12(13(14(20)18-15)16(21)24-2)9-6-4-5-7-11(9)19(22)23/h4-7,12-13H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZPJQRAKBMHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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